1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a nitro group and a carboxylic acid group, making it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-methyl-1H-pyrazole with formaldehyde and nitroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various functionalized pyrazole derivatives .
Scientific Research Applications
1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its structural features.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group and carboxylic acid group play crucial roles in its reactivity and binding to biological targets. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
- Hydrazine-coupled pyrazole derivatives .
Uniqueness
1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct reactivity and potential biological activities. The presence of both a nitro group and a carboxylic acid group allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
1-[(4-methylpyrazol-1-yl)methyl]-4-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O4/c1-6-2-10-12(3-6)5-13-4-7(14(17)18)8(11-13)9(15)16/h2-4H,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHNQGYGTZFKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CN2C=C(C(=N2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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